molecular formula C29H33FO6 B13425342 Betamethasone 21-Benzoate CAS No. 24356-48-7

Betamethasone 21-Benzoate

Cat. No.: B13425342
CAS No.: 24356-48-7
M. Wt: 496.6 g/mol
InChI Key: ZKSINCBYLYPTFL-YCUXZELOSA-N
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Description

Contextualization within Glucocorticoid Chemistry and Pharmacology

Glucocorticoids are a class of steroid hormones that play a crucial role in a variety of physiological processes, including the regulation of metabolism and immune responses. nih.gov The anti-inflammatory actions of corticosteroids are complex but are primarily thought to involve the inhibition of inflammatory cells and the suppression of inflammatory mediator expression. ncats.ioarizona.edu They achieve this by binding to glucocorticoid receptors in the cytoplasm, forming a complex that then moves to the cell nucleus to modulate the transcription of genes involved in inflammation. patsnap.com

The parent compound, betamethasone (B1666872), is a potent, long-acting corticosteroid with anti-inflammatory and immunosuppressive effects approximately 30 times that of cortisol. arizona.edu The derivatization of betamethasone, such as the creation of betamethasone 21-benzoate, is a key strategy in pharmaceutical chemistry to modify the parent drug's properties. Esterification at the C17 and C21 positions of the steroid nucleus is a common approach to enhance topical potency and duration of action.

Historical Perspectives in Steroid Research and Derivatization

The journey of steroid research began with the isolation of hormones from the adrenal cortex. In 1930, it was first shown that extracts from animal adrenal glands could treat adrenal failure in humans. researchgate.netnih.gov By 1940, researchers understood that corticosteroids could be categorized into two groups: those affecting sodium and fluid retention and those with anti-inflammatory and anti-shock properties. researchgate.netnih.govclinexprheumatol.org A pivotal moment came in 1948 with the first use of cortisone (B1669442) to treat rheumatoid arthritis, a breakthrough that earned the Nobel Prize in Medicine in 1950. researchgate.netsteritas.com

This discovery spurred the development of synthetic glucocorticoids. researchgate.net Between 1954 and 1958, six new synthetic steroids were introduced for systemic anti-inflammatory therapy. researchgate.netnih.govclinexprheumatol.org Betamethasone itself was patented in 1958 and approved for medical use in the United States in 1961. wikipedia.org The subsequent decades saw extensive research into the derivatization of these potent steroids to optimize their therapeutic profiles. The synthesis of corticosteroid 17-esters was a significant advancement, with many 17-alkanoates demonstrating enhanced anti-inflammatory activity upon local application. acs.org This line of research, focusing on modifying the steroid structure to alter its activity and delivery, directly led to the development of compounds like this compound.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C29H33FO6 nih.govncats.iopharmacompass.com
Molecular Weight 496.6 g/mol nih.govpharmacompass.com
IUPAC Name [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] benzoate (B1203000) nih.gov
CAS Number 22298-29-9 nih.gov
Hydrogen Bond Donor Count 2 pharmacompass.com
Hydrogen Bond Acceptor Count 7 pharmacompass.com
Rotatable Bond Count 5 pharmacompass.com
Exact Mass 496.22611693 g/mol pharmacompass.com
Monoisotopic Mass 496.22611693 g/mol pharmacompass.com
Topological Polar Surface Area 101 Ų pharmacompass.com

Detailed Research Findings

Research into betamethasone derivatives has explored how different esterifications impact their anti-inflammatory effects. For instance, a study on endotoxin-induced uveitis in rats investigated the effects of various betamethasone derivatives. nih.gov The study found that betamethasone, betamethasone 21-phosphate, and betamethasone 21-acetate strongly inhibited cell infiltration into the aqueous humor. nih.gov In contrast, betamethasone 17-valerate and betamethasone dipropionate showed weaker inhibitory effects. nih.gov This highlights the significance of the position and type of ester group in determining the pharmacological activity of the steroid.

The synthesis of Betamethasone 17-benzoate, a positional isomer of the 21-benzoate, has also been reported. acs.org This research further underscores the focus on creating various esters of betamethasone to modulate its properties.

The analysis of betamethasone and its derivatives often requires sophisticated techniques. Due to the low volatility of these compounds, methods like gas chromatography may necessitate derivatization to facilitate analysis. ijnrd.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24356-48-7

Molecular Formula

C29H33FO6

Molecular Weight

496.6 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate

InChI

InChI=1S/C29H33FO6/c1-17-13-22-21-10-9-19-14-20(31)11-12-26(19,2)28(21,30)23(32)15-27(22,3)29(17,35)24(33)16-36-25(34)18-7-5-4-6-8-18/h4-8,11-12,14,17,21-23,32,35H,9-10,13,15-16H2,1-3H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1

InChI Key

ZKSINCBYLYPTFL-YCUXZELOSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=CC=C5)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=CC=C5)O)C)O)F)C

Origin of Product

United States

Chemical Synthesis and Derivatization Pathways of Betamethasone 21 Benzoate

Precursor Chemistry and Intermediate Compounds in Betamethasone (B1666872) Synthesis

The synthesis of the core betamethasone molecule is a complex process that can be initiated from various starting materials. A common precursor is 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD), which is readily available. researchgate.net The synthesis involves a series of chemical transformations to build the characteristic features of the betamethasone structure.

Key steps in the synthesis of betamethasone from its precursors include:

Introduction of the 16β-methyl group: This is a crucial step that differentiates betamethasone from its epimer, dexamethasone (B1670325). The stereoselective introduction of the methyl group at the 16-position is a significant challenge in the synthesis. researchgate.net

Construction of the dihydroxyacetone side chain at C-17: This involves the elaboration of the 17-keto group to form the characteristic side chain of corticosteroids. researchgate.netresearchgate.net

Introduction of the 9α-fluoro atom: This modification enhances the glucocorticoid activity of the molecule. google.com

Formation of the 1,4-diene system in the A-ring: This is typically achieved through dehydrogenation reactions. researchgate.net

Esterification Strategies for the C-21 Hydroxyl Group

The final step in the synthesis of betamethasone 21-benzoate is the esterification of the primary hydroxyl group at the C-21 position of the betamethasone molecule.

One documented method for the synthesis of this compound is through the conventional benzoylation of betamethasone. acs.org While the specific reagents for this direct benzoylation are not detailed in the available literature, such reactions typically involve the use of a benzoylating agent like benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base.

An alternative pathway to obtain this compound is through a base-catalyzed rearrangement of betamethasone 17-benzoate. acs.org This intramolecular acyl migration proceeds from the sterically hindered tertiary hydroxyl group at C-17 to the more reactive primary hydroxyl group at C-21. The product of this rearrangement has been shown to be identical to that obtained by the direct benzoylation of betamethasone. acs.org

Formation of Related Betamethasone Esters and Analogs

The synthesis of other betamethasone esters provides insight into the derivatization of the betamethasone molecule. The strategies used for introducing different acyl groups at the C-17 and C-21 positions are relevant to the synthesis of this compound.

Betamethasone 17-Benzoate: This compound is a key intermediate in one of the synthetic routes to this compound. It is prepared from betamethasone through the formation of epimeric cyclic 17,21-methyl orthobenzoates, followed by hydrolysis in a buffered medium. acs.orgnih.govacs.org

Betamethasone Dipropionate: The synthesis of betamethasone 17,21-dipropionate involves a 21-acylation step. chinjmap.comchemicalbook.commedchemexpress.com This demonstrates a common strategy for esterifying the C-21 hydroxyl group.

Betamethasone Acetate: The formation of betamethasone 21-acetate is another example of C-21 esterification. nih.gov

The table below summarizes some of the common betamethasone esters and their synthetic precursors.

Betamethasone EsterPrecursor(s)Key Reaction Type
This compoundBetamethasone, Betamethasone 17-BenzoateBenzoylation, Rearrangement
Betamethasone 17-BenzoateBetamethasoneOrthoester formation and hydrolysis
Betamethasone 17,21-DipropionateBetamethasoneAcylation
Betamethasone 21-AcetateBetamethasoneAcetylation
Betamethasone Valerate (B167501)BetamethasoneAcylation

Isolation and Characterization of Synthesis Byproducts

The synthesis of betamethasone esters can lead to the formation of various byproducts and impurities. The identification and control of these impurities are critical for ensuring the purity of the final active pharmaceutical ingredient.

During esterification reactions, particularly those involving carbodiimides as condensing agents, N-acylurea compounds can be formed as byproducts. google.com These can be challenging to remove, especially when using carboxylic acids with higher molecular weights. google.com

In the synthesis of specific betamethasone esters, isomeric impurities can also arise. For example, in the production of betamethasone 17-valerate, an isomeric impurity, dexamethasone 17-valerate , has been identified. nih.gov This highlights the importance of stereochemical control throughout the synthesis.

Forced degradation studies can be employed to identify potential impurities. For instance, a hydrolytic stress study on an unknown impurity in betamethasone 17-valerate led to its identification as dexamethasone 17-valerate. nih.gov

The table below lists some of the potential impurities that can be encountered in the synthesis of betamethasone and its esters.

ImpurityOriginMethod of Identification
N-acylurea compoundsByproduct of carbodiimide-mediated esterificationChromatographic methods
Dexamethasone 17-valerateIsomeric impurity in betamethasone 17-valerate synthesisLC-MS(n), NMR
Betamethasone EP Impurity BProcess-related impurityReference standards
Betamethasone EP Impurity CProcess-related impurityReference standards
Betamethasone EP Impurity DProcess-related impurityReference standards
Betamethasone EP Impurity EProcess-related impurityReference standards

The isolation and characterization of these byproducts are typically achieved using a combination of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), and spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. chinjmap.comnih.gov

Molecular and Cellular Mechanisms of Action

Glucocorticoid Receptor Binding and Activation Research

The initial and pivotal step in the action of Betamethasone (B1666872) 21-Benzoate is its binding to and activation of the glucocorticoid receptor (GR). The affinity of this binding is a key determinant of the compound's potency.

Research into the structure-activity relationships of corticosteroids has revealed that modifications to the steroid molecule significantly influence its binding affinity for the GR. While the parent molecule, betamethasone, exhibits high affinity, esterification at the 21-position, as seen in Betamethasone 21-Benzoate, generally leads to a lower binding affinity compared to the parent alcohol. nih.gov However, this does not necessarily translate to reduced therapeutic effect, as other factors such as lipophilicity and pharmacokinetics also play crucial roles.

Table 1: Factors Influencing Glucocorticoid Receptor Binding Affinity

Molecular ModificationEffect on Binding AffinityReference
17α-OH or 21-OH group substitutionIncrease nih.gov
21-OAc substitution on betamethasoneDecrease nih.gov
Elongation of the ester chainCan increase nih.gov
All 21-esters compared to parent alcoholLower affinity nih.gov

Upon binding to this compound in the cytoplasm, the glucocorticoid receptor undergoes a conformational change. This transformation is crucial for its subsequent journey into the cell's nucleus. The activated receptor-ligand complex sheds its associated heat shock proteins and other chaperones, unmasking a nuclear localization signal.

This unmasking facilitates the translocation of the this compound-GR complex through the nuclear pore into the nucleoplasm. Studies on glucocorticoid receptor dynamics show that this nuclear translocation is a rapid process, with maximal nuclear accumulation observed within minutes to an hour after steroid exposure. nih.govdoaj.org Once inside the nucleus, the complex is ready to interact with the cellular DNA. doaj.org

The primary mechanism by which the this compound-GR complex influences gene expression is through direct binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). nih.govpnas.org GREs are typically located in the promoter regions of target genes.

The consensus GRE sequence is a palindromic sequence, often represented as 5'-GGTACAnnnTGTTCT-3', which facilitates the binding of the GR dimer. nih.govpnas.org However, variations in this consensus sequence can occur, and the affinity of the GR complex for different GREs can vary, leading to a graded response in gene regulation. The binding to these elements can either enhance or suppress the transcription of the associated gene, depending on the specific gene and the cellular context. pnas.orgpnas.org The interaction with nonreceptor factors can also determine the specificity of the response. pnas.org

Genomic Regulation of Gene Expression

The binding of the this compound-GR complex to GREs initiates the genomic phase of its action, which involves the direct regulation of gene transcription. This process is responsible for the majority of the sustained anti-inflammatory effects of the drug.

A cornerstone of the anti-inflammatory action of this compound is its ability to suppress the transcription of pro-inflammatory genes. This is achieved through a mechanism known as transrepression. The activated GR can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govnih.gov

NF-κB is a key regulator of a multitude of pro-inflammatory genes, including those encoding for cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). medchemexpress.combu.edu The this compound-activated GR can inhibit NF-κB signaling in several ways, including by directly interacting with the p65 subunit of NF-κB, thereby preventing it from binding to its target DNA sequences, and by inducing the expression of inhibitor of κB (IκB), which sequesters NF-κB in the cytoplasm. nih.gov This leads to a potent and broad-spectrum reduction in the inflammatory response.

In addition to repressing pro-inflammatory genes, the this compound-GR complex can also actively promote the transcription of genes that encode for anti-inflammatory proteins. This process is known as transactivation.

A prominent example of such a protein is Lipocortin-1, also known as Annexin-1. frontiersin.orgnih.gov Glucocorticoids have been shown to induce the synthesis of Annexin-1 in various cell types. frontiersin.orgnih.govportlandpress.com Annexin-1 plays a crucial role in mediating the anti-inflammatory effects of glucocorticoids by inhibiting phospholipase A2, an enzyme responsible for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. frontiersin.org Studies have demonstrated that glucocorticoid treatment leads to an increase in both Annexin-1 mRNA and protein levels, with the induction being a delayed response occurring a few hours after drug administration. portlandpress.com

Table 2: Glucocorticoid-Induced Annexin-1 Expression in 3T3-L1 Fibroblasts

Time PointFold Increase in Lipocortin-1 mRNAFold Increase in Lipocortin-1 ProteinReference
24 hours after DEX addition5-fold1.5-fold portlandpress.com

Non-Genomic Actions of this compound

While the genomic effects of glucocorticoids are well-established and account for their long-term actions, there is growing evidence for rapid, non-genomic effects that occur within seconds to minutes of steroid administration. nih.govresearchgate.net These actions are too swift to be explained by changes in gene transcription and protein synthesis.

These rapid effects are thought to be mediated by membrane-bound glucocorticoid receptors (mGRs) or through interactions with other cellular signaling pathways. nih.govnih.gov Non-genomic actions of glucocorticoids can include the modulation of ion channel activity, activation of second messenger systems, and interference with the signaling of other receptors. nih.gov For instance, rapid anti-inflammatory effects have been observed that are insensitive to transcriptional inhibitors. nih.gov While specific studies on the non-genomic actions of this compound are limited, it is presumed to share these properties with other glucocorticoids. These rapid actions may contribute to the immediate symptomatic relief observed with corticosteroid therapy.

Signal Transduction Pathway Modulation

This compound's influence on signal transduction pathways is central to its therapeutic action. By interfering with key signaling molecules and transcription factors, it effectively dampens the inflammatory cascade at multiple levels.

A cornerstone of the anti-inflammatory action of this compound is its ability to inhibit the activity of phospholipase A2 (PLA2). Glucocorticoids, including betamethasone, induce the synthesis of a protein called lipocortin-1 (also known as annexin (B1180172) A1). Lipocortin-1, in turn, inhibits the action of PLA2. nih.gov This enzyme is responsible for the hydrolysis of phospholipids (B1166683) in the cell membrane to release arachidonic acid. nih.gov Arachidonic acid is the precursor for the synthesis of a wide range of pro-inflammatory mediators. By blocking this initial step, this compound effectively curtails the production of these downstream inflammatory molecules.

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a pivotal role in the inflammatory process by promoting the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Glucocorticoids, such as betamethasone, suppress NF-κB activity through several mechanisms. The activated glucocorticoid receptor can directly interact with NF-κB, preventing its translocation to the nucleus and subsequent binding to DNA. nih.govembopress.org Additionally, the glucocorticoid receptor can increase the expression of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm, thereby inhibiting its activity. embopress.org Studies have shown that the glucocorticoid receptor alters the nuclear occupancy of the p65 subunit of NF-κB by increasing its export rate from the nucleus. nih.govbiologists.combiologists.com

This compound significantly modulates the production of various cytokines and chemokines, which are key signaling molecules that orchestrate the inflammatory response. It is known to downregulate the expression of pro-inflammatory cytokines. patsnap.com A clinical study on the effects of betamethasone in preterm labor demonstrated a significant decrease in the endocervical concentrations of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Conversely, the same study observed an increase in Interleukin-6 (IL-6) and Interleukin-4 (IL-4), suggesting a complex regulatory role in modulating the cytokine balance. nih.gov By altering the cytokine milieu, this compound helps to resolve inflammation and prevent tissue damage.

Cytokine/ChemokineEffect of BetamethasoneReference
Interleukin-1β (IL-1β)Decrease nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Decrease nih.gov
Interleukin-6 (IL-6)Increase nih.gov
Interleukin-4 (IL-4)Increase nih.gov

Cellular Effects and Immune Cell Activity Modulation (Preclinical focus)

The molecular actions of this compound translate into profound effects on the behavior and function of various immune cells involved in the inflammatory response.

A key feature of inflammation is the recruitment of leukocytes, such as neutrophils and macrophages, from the bloodstream to the site of injury or infection. This compound effectively inhibits this process. patsnap.com By downregulating the expression of adhesion molecules on both leukocytes and endothelial cells, it reduces the ability of these immune cells to adhere to the blood vessel walls and migrate into the surrounding tissues. This reduction in the migration of inflammatory cells helps to minimize tissue damage and inflammation. patsnap.com

As a direct consequence of inhibiting phospholipase A2 activity, this compound significantly curtails the synthesis of two major classes of inflammatory mediators: prostaglandins and leukotrienes. nih.govpatsnap.com The reduced availability of the precursor, arachidonic acid, leads to decreased production of prostaglandins by the cyclooxygenase (COX) pathway and leukotrienes by the lipoxygenase (LOX) pathway. nih.gov Prostaglandins are involved in mediating pain, fever, and vasodilation, while leukotrienes contribute to bronchoconstriction and increased vascular permeability. The inhibition of their synthesis is a major contributor to the anti-inflammatory effects of this compound. nih.govpatsnap.com

Inflammatory MediatorPrecursorSynthesis PathwayEffect of this compound
ProstaglandinsArachidonic AcidCyclooxygenase (COX)Inhibition of Synthesis
LeukotrienesArachidonic AcidLipoxygenase (LOX)Inhibition of Synthesis

Structure Activity Relationship Sar Studies of Betamethasone 21 Benzoate and Analogs

Influence of Esterification at C-21 Position on Molecular Activity

Esterification at the C-21 hydroxyl position of the betamethasone (B1666872) molecule is a key strategy for modifying its activity. This chemical alteration primarily influences the compound's lipophilicity and its interaction with the glucocorticoid receptor (GR).

The addition of an ester group, such as benzoate (B1203000), at the C-21 position generally increases the lipophilic nature of the steroid. wikipedia.org This enhanced lipophilicity can improve the molecule's ability to penetrate lipid membranes, such as the skin, which is a critical factor for topical corticosteroids. researchgate.net However, the effect on receptor binding and intrinsic activity is more complex.

Research on various corticosteroids has shown that while esterification can enhance potency, the specific nature of the ester group is critical. For instance, studies comparing parent alcohols to their 21-esters have found that all 21-esters exhibited lower binding affinity for the glucocorticoid receptor than the parent alcohol (betamethasone). kg.ac.rs Specifically, the substitution with a 21-acetate group on betamethasone was found to decrease the steroid's affinity for the receptor while increasing its lipophilicity. kg.ac.rs

Comparative SAR with Other Betamethasone Esters (e.g., 17-Valerate, 17,21-Dipropionate)

Comparing Betamethasone 21-benzoate with other esters, particularly those at the C-17 position or di-esters, provides significant insight into the structural requirements for potent glucocorticoid activity. The position of esterification profoundly impacts the drug's efficacy.

A notable example is the comparison between betamethasone-17-valerate (B13397696) and betamethasone-21-valerate. Betamethasone-17-valerate is a potent corticosteroid, but it is susceptible to acyl migration, where the valerate (B167501) group moves from the C-17 to the C-21 position, forming betamethasone-21-valerate. researchgate.netnih.gov This isomerization is clinically significant because the resulting 21-valerate ester possesses only a fraction of the therapeutic potency of the parent 17-valerate compound. researchgate.net This highlights the critical role of the C-17 hydroxyl group for high-potency activity, which is often masked in 21-esters.

Studies on the relative binding affinity for the GR further clarify these relationships. The affinity of diesters, such as betamethasone-17,21-dipropionate, has been compared to monoesters and the parent alcohol. The highly lipophilic 17α, 21-diester was found to have a lower binding affinity than the 17α-ester alone, but a higher affinity than the 21-ester or the parent betamethasone. kg.ac.rs This suggests a complex interplay between the substituents at both positions. While C-17 esterification is generally favorable for high affinity, the addition of a second ester at C-21 may slightly diminish this effect, though the resulting compound is still more active than the 21-monoester. kg.ac.rs

The degradation pathways of these esters also differ. Betamethasone-17-valerate primarily degrades into betamethasone-21-valerate and the parent betamethasone alcohol. scienceopen.com In contrast, betamethasone dipropionate degrades into three main products: betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol. scienceopen.com

CompoundEster Position(s)Relative Glucocorticoid Receptor Binding Affinity (Compared to Parent Alcohol)Relative Potency
BetamethasoneN/A (Parent Alcohol)Higher than 21-estersBaseline
Betamethasone 21-AcetateC-21LowerVariable
Betamethasone 17-ValerateC-17Higher than 17,21-diesterHigh
Betamethasone 21-ValerateC-21LowerLow (fraction of 17-valerate) researchgate.net
Betamethasone 17,21-DipropionateC-17 and C-21Lower than 17-ester, but higher than 21-ester or parent alcohol kg.ac.rsHigh

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the potency of new steroid analogs and for elucidating the key molecular features that govern their interactions with the glucocorticoid receptor.

Computational methods, particularly molecular docking, are used to simulate the interaction between a ligand (like a betamethasone ester) and its biological target, the glucocorticoid receptor (GR). nih.gov These simulations predict the preferred binding orientation and affinity of the molecule within the ligand-binding domain (LBD) of the receptor.

Molecular docking studies have been performed on corticosteroids to understand their binding modes. nih.gov The process involves using the known crystal structure of the GR. For example, the crystal structure of GR in complex with dexamethasone (B1670325) (a potent glucocorticoid structurally similar to betamethasone) is often used as a template. nih.gov The betamethasone ester is then computationally "docked" into the LBD, and its interactions with key amino acid residues are analyzed. Significant interactions often include hydrogen bonds between the steroid's hydroxyl or keto groups and polar residues in the receptor, as well as hydrophobic interactions. nih.gov

Molecular dynamics simulations can further reveal how the flexibility of both the steroid and the receptor influences binding. nih.gov Studies have shown a correlation between the conformational rigidity of certain parts of the steroid ring and biological specificity. For instance, the A ring of the steroid is important for glucocorticoid action and tends to be rigid in the most potent compounds. nih.gov These computational approaches help rationalize the observed SAR and guide the design of new ligands with improved affinity and selectivity.

QSAR models are built upon molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties. The analysis of these descriptors helps to identify which properties are most influential for biological activity.

For steroid hormones, several classes of descriptors have been found to be significant in predicting binding affinity to receptors like the GR. kg.ac.rs Key descriptors include:

Electronic Descriptors : Partial charges on specific atoms are crucial. The electronic properties of the molecule, particularly around the keto and hydroxyl groups, govern the potential for hydrogen bonding and electrostatic interactions with the receptor. kg.ac.rs

Topological and Geometrical Descriptors : These describe the size, shape, and connectivity of the molecule. For corticosteroids, molecular size descriptors such as molecular volume and Connolly surface area have been shown to be strongly correlated with glucocorticoid receptor binding affinity (GRBA). researchgate.net

Spatial Descriptors : Radial Distribution Functions (RDF) provide information about interatomic distances within the molecule and can be weighted by various atomic properties like mass or electronegativity to generate important descriptors for QSAR models. kg.ac.rsnih.gov

In a typical QSAR study, a large number of descriptors are calculated for a series of steroid analogs. Statistical methods like Principal Component Analysis (PCA) are then used to reduce the complexity of the data and identify the most relevant descriptors that contribute significantly to the observed variance in biological activity. kg.ac.rs The final QSAR model is a mathematical equation that links these key descriptors to the activity, allowing for the prediction of potency for novel, untested compounds.

Analytical Methodologies and Characterization of Betamethasone 21 Benzoate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the analysis of corticosteroids due to their high resolving power, which allows for the separation of the active pharmaceutical ingredient (API) from excipients and potential impurities.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique for the assay and stability studies of Betamethasone (B1666872) 21-Benzoate. These methods are valued for their specificity, precision, and accuracy.

Several studies have focused on developing and validating RP-HPLC methods for the simultaneous determination of betamethasone and other compounds, such as preservatives like sodium benzoate (B1203000), which are often included in formulations. ijpsonline.comijpsonline.com A typical method involves a C18 column and a gradient elution using a mobile phase composed of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like acetonitrile. ijpsonline.comijpsonline.com The pH of the aqueous phase is often adjusted to an acidic value (e.g., 2.9) to ensure good peak shape and resolution. ijpsonline.comijpsonline.com

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. nih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and placebo matrix components. ijpsonline.com

Linearity: Demonstrated by a direct proportional relationship between the analyte concentration and the detector response over a specified range. Correlation coefficients (r²) are typically expected to be ≥ 0.999. ijpsonline.comresearchgate.net

Accuracy: The closeness of the test results to the true value, often determined through recovery studies by spiking a placebo with known amounts of the analyte. ijpsonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels, including repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 1: Example of HPLC Method Parameters for the Analysis of Betamethasone

Parameter Conditions
Column Nova-pack C18 (150 x 3.9 mm, 4 µm) ijpsonline.comijpsonline.com

| Mobile Phase | A: 50 mM Monobasic Potassium Phosphate Buffer (pH 2.9) B: Acetonitrile ijpsonline.comijpsonline.com | | Elution | Gradient ijpsonline.comijpsonline.com | | Flow Rate | 1.0 mL/min researchgate.net | | Detection | UV at 254 nm researchgate.net | | Injection Volume | 50 µL researchgate.net | | Column Temperature | 25°C nih.gov |

Stability-indicating HPLC methods are specifically designed to separate the API from its degradation products, proving the method's utility in monitoring the stability of a drug product over its shelf life. researchgate.net Such methods have been developed to separate betamethasone from as many as 26 potential related compounds. researchgate.net

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the drug in biological matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is employed. This technique combines the superior separation efficiency of UPLC, which uses smaller particle size columns, with the highly sensitive and specific detection capabilities of a tandem mass spectrometer.

UPLC-MS/MS methods have been validated for the determination of betamethasone and its various esters, such as betamethasone dipropionate and betamethasone sodium phosphate, in human plasma. nih.gov The analysis is typically performed using a C18 column and an electrospray ionization (ESI) source, often operated in the positive ion mode. nih.govnih.gov Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, providing excellent selectivity and minimizing matrix interference. nih.gov

While specific methods for Betamethasone 21-Benzoate are not extensively detailed in the cited literature, the principles applied to other betamethasone esters are directly transferable. The method would involve optimizing the chromatographic conditions for this compound and identifying unique mass transitions for its sensitive detection.

Spectrophotometric Methods for Assay and Detection

Spectrophotometric methods offer a simpler, more cost-effective, and rapid alternative to chromatographic techniques for the quantification of this compound, particularly in bulk drug and simple pharmaceutical formulations.

UV-Visible spectrophotometry is based on the principle that the analyte absorbs light at a specific wavelength. Betamethasone and its esters exhibit a characteristic maximum absorbance (λmax) in the UV region, typically around 240 nm in ethanol. nih.gov A simple and rapid UV spectrophotometric method has been developed for the estimation of betamethasone, showing a maximum absorbance at 234 nm in sulfuric acid as a solvent. ymerdigital.comresearchgate.net Beer's law is generally obeyed over a defined concentration range, allowing for quantitative analysis. ymerdigital.comresearchgate.net

A specific photometric method for this compound involves the oxidation of the 21-hydroxycorticosteroid with cupric acetate to form a glyoxal (B1671930), which is then condensed with an acetous phenylhydrazine reagent. nih.gov This reaction produces a chromophore with a near-UV absorption maximum between 362-370 nm. nih.gov A key advantage of this method is its stability-indicating nature, as corticosteroid 21-esters that have been oxidized or degraded will not undergo the reaction. nih.gov

Table 2: UV Spectrophotometric Parameters for Betamethasone Analysis

Parameter Value Solvent
λmax 234 nm ymerdigital.comresearchgate.net Sulphuric Acid
λmax 241 nm pharmainfo.in Ethanol
Linearity Range 5-30 µg/mL ymerdigital.comresearchgate.net Sulphuric Acid
Correlation Coefficient (r²) 0.998 ymerdigital.comresearchgate.net Sulphuric Acid

Derivative spectrophotometry is a technique that enhances the resolution of overlapping spectral bands and eliminates background interference from excipients. By calculating the first, second, or higher-order derivatives of the absorbance spectrum, minor spectral features can be amplified, allowing for more selective and accurate quantification of the analyte in a complex matrix.

First-derivative UV spectrophotometric methods have been successfully developed for the simultaneous estimation of betamethasone in combination with other drugs, such as neomycin. researchgate.net The method involves measuring the derivative response at the zero-crossing point of the interfering substance. For instance, in a mixture, betamethasone can be quantified at a specific wavelength where the derivative spectrum of the other component is zero. researchgate.net This technique has also been applied to the analysis of betamethasone valerate (B167501) in mixtures, demonstrating its utility for various esters of betamethasone. iajpr.com

Characterization of Related Compounds and Impurities

The identification and control of impurities in this compound are critical for ensuring the safety and quality of the final drug product. Impurities can originate from the manufacturing process (synthetic intermediates, by-products), degradation of the drug substance (degradants), or interaction with excipients.

Stability-indicating HPLC methods are the primary tool for detecting and quantifying these related compounds. researchgate.net Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

Potential impurities and related compounds for this compound are likely analogous to those identified for other betamethasone esters. These can include:

Betamethasone: The parent alcohol, which can be formed by the hydrolysis of the benzoate ester.

Betamethasone 21-aldehyde: An oxidation product.

Process-related impurities: Including isomers and precursors from the synthetic route.

Other Betamethasone esters: Such as Betamethasone 17-benzoate, if isomerization occurs.

Degradation products: Resulting from various reactions like oxidation or hydrolysis. For example, 21-Dehydro Betamethasone 17-Valerate is a known related compound of Betamethasone Valerate. pharmaffiliates.com

The characterization of these impurities often involves a combination of chromatographic data (retention time) and spectroscopic techniques, including mass spectrometry (MS) for mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. Reference standards for known impurities are used for confirmation and quantification. cleanchemlab.com

Reference Standards and Traceability

The accuracy and reliability of analytical measurements for this compound are fundamentally dependent on the use of highly characterized reference standards. These standards are essential for identity, purity, and assay tests. The primary sources for official this compound reference standards are pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). pharmacopeia.cnsigmaaldrich.com

The United States Pharmacopeia provides USP Betamethasone Benzoate Reference Standard (RS), which is a highly purified chemical substance intended for use in specified quality tests and assays as detailed in the USP monograph. pharmacopeia.cnsigmaaldrich.com The monograph specifies that Betamethasone Benzoate must contain not less than 98.0 percent and not more than 102.0 percent of C29H33FO6, calculated on a dried basis. The identity of the substance is confirmed by comparing its infrared (IR) absorption spectrum with that of the USP Betamethasone Benzoate RS. pharmacopeia.cn

Traceability of these reference standards is established through a rigorous process. Primary standards, such as those from the British Pharmacopoeia (BPCRS), are established using absolute analytical methods without comparison to other substances. pharmacopoeia.com Secondary standards, which are more commonly used in routine laboratory settings, establish their traceability by being qualified against these primary pharmacopeial standards. sigmaaldrich.com These certified reference materials (CRMs) are produced and certified under stringent quality management systems like ISO 17034 and ISO/IEC 17025, ensuring their suitability for qualitative and quantitative analyses in pharmaceutical quality control. sigmaaldrich.com The certificate of analysis accompanying a reference standard provides detailed information about its characterization and traceability.

Table 1: Pharmacopeial Reference Standards for Betamethasone Esters
Pharmacopeia/ProviderReference Standard NameIntended Use
United States Pharmacopeia (USP)USP Betamethasone Benzoate RSOfficial standard for tests and assays in the USP monograph. pharmacopeia.cnsigmaaldrich.com
European Pharmacopoeia (EP)Betamethasone European Pharmacopoeia (EP) Reference StandardUsed for identification and assay of Betamethasone and its related compounds. sigmaaldrich.com
British Pharmacopoeia (BP)British Pharmacopoeia Chemical Reference Substances (BPCRS)Primary standards for chemical analysis as per the British Pharmacopoeia. pharmacopoeia.com

Identification of Impurity Profiles

The identification and control of impurities are critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs) like this compound. Impurities can originate from the manufacturing process, degradation of the drug substance, or storage. The European Pharmacopoeia (EP) lists several potential impurities for Betamethasone and its esters. cleanchemlab.com

The process of identifying unknown impurities often involves a combination of chromatographic and spectroscopic techniques. A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed to separate and quantify up to 26 potential related compounds of betamethasone. researchgate.net For structural elucidation of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool. nih.gov Through techniques like LC-MS(n), the molecular ion and fragmentation patterns of an impurity can be determined, providing crucial clues about its structure. nih.gov

A case study on the related compound Betamethasone 17-Valerate demonstrated the use of LC-MS(n) in conjunction with mechanism-based stress studies (forced degradation) to identify an unknown isomeric impurity. nih.gov The impurity was first isolated and then subjected to hydrolytic stress to remove the valeryl group. By comparing the degradation products with known reference standards (like dexamethasone (B1670325) and its esters) using UV spectra and MS(n) fragmentation patterns, the original impurity was successfully identified as dexamethasone 17-valerate. nih.gov This methodological approach is directly applicable to the impurity profiling of this compound. Reference standards for known impurities are crucial for this process, serving to validate analytical methods and confirm the identity of detected impurities. synzeal.com

Table 2: Examples of Known Betamethasone EP Impurities
Impurity DesignationChemical Name/TypeMolecular FormulaMolecular Weight (g/mol)
Betamethasone EP Impurity B-C22H28ClFO4410.9
Betamethasone EP Impurity C-C22H28O4356.5
Betamethasone EP Impurity D-C25H33FO7464.5
Betamethasone EP Impurity E-C22H28O5372.5
Data sourced from Cleanchem. cleanchemlab.com

Bioanalytical Methodologies for Preclinical Samples

In preclinical studies, it is essential to quantify the concentration of the active moiety in biological matrices to understand its pharmacokinetics. As an ester prodrug, this compound is expected to be hydrolyzed in vivo to its active form, betamethasone. Therefore, bioanalytical methods are typically developed and validated for the determination of betamethasone in preclinical samples such as plasma. nih.govnih.govscielo.br

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of betamethasone due to its high sensitivity and selectivity. nih.govnih.gov These methods involve several key steps: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The first step involves extracting betamethasone from the complex biological matrix. Common techniques include liquid-liquid extraction (LLE) using solvents like ethyl acetate nih.gov or solid-phase extraction (SPE). nih.gov An internal standard (IS), such as prednisolone (B192156) or triamcinolone acetonide, is added before extraction to correct for variability during sample processing and analysis. nih.govnih.govresearchgate.net

Chromatographic Separation: The extract is then injected into an HPLC system. Reversed-phase columns, such as C8 or C18, are typically used to separate betamethasone from endogenous plasma components. nih.govnih.gov The mobile phase usually consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate). nih.govscielo.br

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer, often with an electrospray ionization (ESI) source operating in positive ion mode. nih.govnih.gov The analysis is carried out in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both betamethasone and the internal standard, ensuring high selectivity. For betamethasone, a common transition monitored is m/z 393.3 → 355.2. nih.gov

These LC-MS/MS methods are validated according to regulatory guidelines and demonstrate excellent performance, with low limits of quantitation (LLOQ) typically in the sub-ng/mL range (e.g., 0.5 ng/mL), and high precision and accuracy. nih.govnih.gov

Table 3: Summary of LC-MS/MS Bioanalytical Methods for Betamethasone
ParameterMethod 1Method 2Method 3
TechniqueLC-MS/MSLC-MS/MSHPLC-MS/MS
MatrixHuman PlasmaHuman PlasmaHuman Plasma
ExtractionLiquid-Liquid Extraction (Ethyl Acetate)Liquid-Liquid Extraction & Solid Phase ExtractionLiquid-Liquid Extraction
ColumnVenusil XBP C8C8 and C18Not Specified
Linearity Range0.5 - 80.0 ng/mL0.5 - 50.0 ng/mL2 - 250 ng/mL
LLOQ0.5 ng/mL0.5 ng/mLNot Specified
Reference nih.gov nih.gov scielo.br

Stability and Degradation Research

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to intentionally degrade a compound to identify potential degradation products and establish its intrinsic stability. These studies typically involve exposure to heat, light, humidity, and extreme pH conditions.

Under acidic conditions, Betamethasone (B1666872) 21-Benzoate is expected to undergo hydrolysis of the 21-benzoate ester bond. This reaction would yield betamethasone and benzoic acid. The rate of this hydrolysis is dependent on the pH and temperature. For other corticosteroids, acid-catalyzed degradation has been observed to follow specific pathways. For instance, in acidic mediums, betamethasone itself can degrade into a mixture of isomers, including 9α-fluoro-11β, 20-dihydroxy-16β-methylpregna-1, 4, 17 (20)-trien-21-al-3-one and 9α-fluoro-11β, 21-dihydroxy-16-methylpregna-1, 4, 16-triene-3, 20-dione jst.go.jp.

In studies of related betamethasone esters like betamethasone-17-valerate (B13397696), specific acid catalysis is observed, with increased degradation at lower pH values nih.govmaynoothuniversity.ie. The hydrolysis of the ester side chain is a primary reaction nih.gov. For betamethasone dipropionate, the degradation in an acidic environment also involves the breakdown of the ester side chain nih.gov. It is plausible that Betamethasone 21-Benzoate would exhibit similar susceptibility to acid-catalyzed hydrolysis.

Base-catalyzed degradation of this compound is anticipated to be more rapid than acid-catalyzed degradation. The primary reaction is the saponification of the ester bond, leading to the formation of betamethasone and the benzoate (B1203000) salt. Studies on other betamethasone esters confirm their sensitivity to basic conditions maynoothuniversity.ie.

For betamethasone-17-valerate, base-catalyzed isomerization can occur, resulting in the migration of the acyl group from the C17 to the C21 position, forming the more stable betamethasone-21-valerate researchgate.net. This is then followed by hydrolysis to betamethasone alcohol nih.govresearchgate.net. Since this compound already has the ester at the C21 position, acyl migration would not be a primary degradation pathway. Instead, direct hydrolysis of the 21-ester is the expected route. The kinetics of base-catalyzed degradation for corticosteroids like prednisolone (B192156) have been shown to be significant scribd.com.

The pH-rate profile for the thermal degradation of betamethasone dipropionate shows an increase in the rate of degradation in the alkaline region, indicating base catalysis nih.govresearchgate.net. A similar trend is expected for this compound.

Corticosteroids are known to be susceptible to oxidative degradation. The 20-keto-21-hydroxyl side chain present in the parent betamethasone molecule is a potential site for oxidation. While specific oxidative degradation mechanisms for this compound are not extensively documented, studies on other corticosteroids provide insights. Oxidation can lead to the formation of various degradation products, including carboxylic acid and aldehyde derivatives. For instance, the oxidation of the 21-hydroxy group can yield a glyoxal (B1671930) intermediate researchgate.net.

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound. Photodegradation pathways for corticosteroids can be complex, leading to various photoproducts. For other betamethasone esters, photodegradation has been shown to follow first-order kinetics researchgate.net.

Studies on betamethasone dipropionate have led to the identification of a photodegradation product, lumibetametasone dipropionate nih.gov. The rate of photodegradation can be influenced by the solvent and the presence of other substances in a formulation researchgate.net. For example, the photodegradation of betamethasone-17-valerate was found to be greater in solvents with a lower dielectric constant researchgate.net. It is reasonable to expect that this compound would also be photolabile, and its formulation would require protection from light.

Elevated temperatures can accelerate the degradation of this compound. The primary thermal degradation pathway is likely to be the hydrolysis of the ester linkage. Studies on betamethasone-17-valerate and betamethasone dipropionate have shown that their thermal degradation follows first-order kinetics nih.govnih.govasianindexing.com.

The stability of these esters is also pH-dependent, with maximum stability observed in the acidic pH range of 3.5 to 5 nih.govnih.govasianindexing.com. For betamethasone-17-valerate, thermal degradation leads to the formation of betamethasone-21-valerate and betamethasone alcohol nih.govnih.govasianindexing.com. For betamethasone dipropionate, the degradation products include betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol nih.govnih.govasianindexing.com.

The rate of thermal degradation is also influenced by the medium, with degradation generally being faster in organic solvents compared to aqueous buffer solutions or cream and gel formulations nih.gov.

Thermal Degradation Kinetics of Related Betamethasone Esters
CompoundOptimal pH for StabilityDegradation KineticsApparent First-Order Rate Constants (kobs)
Betamethasone-17-valerate4-5First-Order0.399 - 9.07 x 10-3 h-1
Betamethasone dipropionate3.5-4.5First-Order0.239 - 1.87 x 10-3 h-1

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are crucial for understanding the degradation pathways and ensuring the safety of a drug product. For this compound, the primary degradation product from hydrolysis would be betamethasone.

Based on studies of other betamethasone esters, a range of degradation products can be anticipated under different stress conditions.

Hydrolytic Degradation Products: The most common degradation products result from the hydrolysis of the ester groups. For this compound, this would be Betamethasone and Benzoic Acid .

Isomerization Products: For 17-esters like betamethasone-17-valerate, acyl migration leads to the formation of the corresponding 21-ester, such as Betamethasone-21-valerate nih.govresearchgate.netresearchgate.netnih.govasianindexing.com. This would not be a degradation pathway for a 21-ester but rather a formation pathway from a 17-ester.

Further Degradation Products: The parent alcohol, betamethasone, can undergo further degradation. In the case of betamethasone dipropionate, degradation can lead to Betamethasone-17-propionate and Betamethasone-21-propionate nih.govnih.govasianindexing.com.

Photodegradation Products: A known photodegradation product of betamethasone dipropionate is lumibetametasone dipropionate nih.gov.

The characterization of these degradation products typically involves techniques such as High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Identified Degradation Products of Related Betamethasone Esters
Parent CompoundDegradation ProductDegradation Condition
Betamethasone-17-valerateBetamethasone-21-valerateThermal, Acid/Base Catalysis
BetamethasoneThermal, Hydrolysis
Betamethasone dipropionateBetamethasone-17-propionateThermal, Hydrolysis
Betamethasone-21-propionateThermal, Hydrolysis
BetamethasoneThermal, Hydrolysis
Betamethasone dipropionatelumibetametasone dipropionatePhotodegradation

Isomerization Products

Isomerization in betamethasone esters typically involves the migration of the acyl group between the C-17 and C-21 positions of the steroid nucleus. In the case of the more extensively studied Betamethasone 17-Valerate, a primary degradation pathway is its isomerization to Betamethasone 21-Valerate researchgate.netresearchgate.netnih.gov. This acyl migration is a significant concern as the different positional isomers can exhibit varied therapeutic potencies nih.gov.

For this compound, the benzoate group is already at the more stable 21-position. The migration of an acyl group from the C-17 to the C-21 position is a well-documented phenomenon for 17-esters in aqueous environments, a process that is catalyzed by both acids and bases researchgate.netnih.gov. The reverse isomerization, from the 21-position to the 17-position, is less common and not typically considered a primary degradation pathway under normal conditions. Therefore, the formation of Betamethasone 17-Benzoate from this compound is not a widely reported degradation route. The stability of the 21-ester is generally greater than that of the 17-ester.

Betamethasone Alcohol Formation

A significant degradation pathway for this compound is the hydrolysis of the ester bond at the C-21 position. This reaction results in the formation of Betamethasone alcohol and benzoic acid. This process is a common degradation route for corticosteroid 21-esters researchgate.netnih.gov. The rate of this hydrolysis is influenced by factors such as pH, temperature, and the presence of enzymes researchgate.net.

The formation of Betamethasone alcohol is considered a critical degradation pathway as it leads to a molecule with different physicochemical properties and potentially altered therapeutic activity. Studies on related betamethasone esters, such as the 17-valerate and dipropionate, have shown that the formation of betamethasone alcohol is a key step in their degradation cascade, often following isomerization researchgate.netnih.govresearchgate.net. For this compound, this hydrolysis represents a direct pathway to the parent steroid. The general chemical principle of ester hydrolysis is well-established, and a patent for the preparation of betamethasone and its derivatives includes a step for the hydrolysis of betamethasone carboxylates to yield betamethasone google.com.

Stability-Indicating Analytical Method Development

To accurately monitor the stability of this compound and quantify its degradation products, the development and validation of stability-indicating analytical methods are crucial. A method is considered "stability-indicating" if it can accurately measure the active pharmaceutical ingredient's concentration without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose researchgate.netnih.govnih.gov.

Several studies have focused on developing stability-indicating HPLC methods for betamethasone and its various esters researchgate.netijpsonline.comijpsonline.com. While some of these methods are for other esters, the principles and techniques are broadly applicable to this compound.

A key study reports a validated RP-HPLC method for the simultaneous determination of betamethasone and sodium benzoate in a pharmaceutical formulation ijpsonline.comijpsonline.com. This method is particularly relevant as it is designed to separate betamethasone from benzoate, which would be a degradation product of this compound. The chromatographic conditions for such separations are meticulously optimized to achieve adequate resolution between the parent compound and its degradants.

The development of these methods often involves forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light to generate the potential degradation products nih.govnih.gov. The analytical method must then be able to separate all these degradation products from the intact drug.

Below is a table summarizing typical parameters for a stability-indicating HPLC method for the analysis of betamethasone and its related compounds, based on published literature.

ParameterTypical Conditions
Column C18 (e.g., Nova-pack-C18, 150x3.9 mm, 4 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 50 mM monobasic potassium phosphate, pH 2.9) and an organic solvent (e.g., acetonitrile)
Flow Rate 1.0 mL/min
Detection UV at 240 nm or 254 nm
Column Temperature 40-50°C
Injection Volume 20 µL

The validation of these methods is performed according to the International Conference on Harmonisation (ICH) guidelines, ensuring the method is linear, accurate, precise, specific, and robust researchgate.netnih.govnih.gov. The limit of detection (LOD) and limit of quantitation (LOQ) are also established to ensure the method can detect and quantify low levels of degradation products researchgate.net.

The following table provides an example of system suitability parameters for a validated HPLC method, which are essential to ensure the performance of the analytical system.

System Suitability ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%

In addition to HPLC, other analytical techniques can be employed for the characterization of degradation products. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for the identification of unknown degradation products by providing molecular weight and structural information.

Advanced Delivery System Research and Development

Investigation of Novel Vehicles for Enhanced Delivery

The vehicle in which a topical corticosteroid is formulated plays a crucial role in the penetration of the active ingredient into the skin. Innovations in formulation science have led to the exploration of several novel delivery vehicles designed to improve the performance of corticosteroids.

Foam-based delivery systems have emerged as a significant advancement in dermatological therapy. nih.gov These formulations, which are dispersions of a gas in a liquid, offer several advantages, including ease of application, improved spreadability, and enhanced drug penetration. nih.gov Research has shown that the unique structure of foams can lead to better therapeutic outcomes compared to traditional formulations.

For instance, studies on aerosol quick-break foams containing betamethasone (B1666872) benzoate (B1203000) have demonstrated comparable bioavailability to semisolid dosage forms like ointments and gels. nih.gov In one study, the activity of betamethasone benzoate in a foam vehicle was found to be similar to that of its concentrate, collapsed foam, ointment, and gel formulations, and significantly superior to a cream formulation. nih.gov The low-density, aerated nature of foams facilitates better coverage and hydration of the skin, which can be particularly beneficial in treating skin conditions. nih.gov

The development of novel foam vehicles, such as a new formulation for betamethasone valerate (B167501), has shown enhanced dermal penetration. researchgate.net This can lead to increased efficacy without a corresponding increase in toxicity. researchgate.net The physical characteristics of foam allow it to spread easily between hair follicles and melt upon contact with the scalp, delivering the active drug directly to the affected area. researchgate.net

Transdermal plasters and patches represent another innovative approach to topical drug delivery. These systems provide a controlled, sustained release of medication directly to the treatment site. A study on a transdermal hydrogel patch containing betamethasone dipropionate for the treatment of chronic hand eczema demonstrated its efficacy and safety to be comparable to that of a traditional ointment. nih.govresearchgate.net

The key advantages of a patch-based delivery system include improved patient compliance and satisfaction due to the convenience of once-daily application. nih.govresearchgate.net The sustained-release properties of the patch can also contribute to a more consistent therapeutic effect. nih.govresearchgate.net

Liposomal encapsulation involves enclosing the active drug within microscopic, spherical vesicles called liposomes. This technology has been investigated as a means to enhance the delivery and efficacy of topical corticosteroids. Liposomes can improve the localization of the drug in the skin, potentially increasing its anti-inflammatory action while reducing systemic absorption.

Research on a liposomal preparation of betamethasone dipropionate showed a tendency to reduce erythema and scaling more effectively than a conventional gel in patients with atopic eczema. nih.gov Another study focused on developing a liposome-in-hydrogel formulation containing betamethasone to promote a localized effect with minimal systemic delivery. heraldopenaccess.us The optimized betamethasone-loaded liposomes had an average particle size of 155.1 ± 4.9 nm and a positive surface charge. heraldopenaccess.us

Flexible liposomes co-loaded with all-trans retinoic acid and betamethasone have also been developed, demonstrating nano-sized particles (around 70 nm), high drug encapsulation efficiency (>98%), and sustained drug release. nih.gov These flexible liposomes significantly increased the skin permeation and retention of the drugs compared to free drug formulations. nih.gov

In Vitro Permeation Studies from Experimental Formulations

In vitro permeation studies are essential for evaluating the performance of new topical formulations. These studies typically use excised human or animal skin in a Franz diffusion cell to measure the rate and extent of drug penetration.

Comparative permeation studies of betamethasone-17-valerate (B13397696) from various semisolid formulations through isolated human stratum corneum and artificial skin constructs have been conducted. nih.gov These studies revealed that the permeation of the drug was significantly higher through the artificial skin construct compared to the human stratum corneum, highlighting the differences in barrier function between these models. nih.gov

The permeation and sorption profiles of betamethasone and betamethasone 17-valerate have also been estimated using excised human skin. nih.gov Interestingly, while the stratum corneum/water partition coefficient of betamethasone 17-valerate was 20 times greater than that of betamethasone, the mean steady-state flux of betamethasone 17-valerate through the skin was only about 3.8 times higher. nih.gov This was attributed to the higher aqueous saturation concentration of betamethasone. nih.gov

Delivery SystemKey Findings
Foam-Based Comparable bioavailability to ointments and gels; superior to creams. nih.gov Enhanced dermal penetration with novel foam vehicles. researchgate.net
Transdermal Patches Efficacy comparable to ointments with improved patient compliance. nih.govresearchgate.net Provides sustained drug release. nih.govresearchgate.net
Liposomal Encapsulation Enhanced reduction of erythema and scaling in atopic eczema. nih.gov Promotes localized drug effect. heraldopenaccess.us Flexible liposomes increase skin permeation and retention. nih.gov

Research into Bioavailability Assessment Methodologies for Topical Formulations

Assessing the bioavailability of topical corticosteroids is challenging but crucial for determining their efficacy and bioequivalence. Several methodologies have been developed for this purpose.

The dermatopharmacokinetic (DPK) technique, which involves stratum corneum tape-stripping, has been explored as a method to quantify the rate and extent of drug delivery to the skin. nih.gov This method provides a reliable measure of drug transfer from the vehicle to the stratum corneum and can be useful for bioavailability and bioequivalence studies. nih.gov

The vasoconstriction assay, also known as the skin blanching assay, is a widely accepted pharmacodynamic method for assessing the potency and bioavailability of topical corticosteroids. biopharmaservices.com The degree of skin blanching (vasoconstriction) is proportional to the amount of corticosteroid that penetrates the skin and reaches the dermal blood vessels. biopharmaservices.com

This assay is used to compare the efficacy of different formulations and to establish bioequivalence between generic and innovator products. biopharmaservices.com The blanching response can be measured visually or with a chromameter, which provides objective colorimetric data. nih.gov Studies have shown that hydrophilic preparations containing the steroid in solution exhibit a dose-response relationship between the applied concentration and the degree of vasoconstriction. researchgate.net

Research comparing the bioavailability of betamethasone benzoate in a gel and cream formulation using the vasoconstriction assay found that the gel produced a significantly stronger blanching response, indicating greater bioavailability. epa.gov

Assessment MethodPrincipleApplication
Dermatopharmacokinetics (DPK) Measures drug concentration in the stratum corneum via tape-stripping. nih.govQuantifies drug delivery to the skin; used in bioavailability and bioequivalence studies. nih.gov
Vasoconstriction Assay Measures the degree of skin blanching caused by the corticosteroid. biopharmaservices.comAssesses potency and bioavailability of topical corticosteroids; used for bioequivalence testing. biopharmaservices.com

Comparative Pharmacological Studies Preclinical/in Vitro

Comparison of Molecular Potencies with Other Glucocorticoids

The potency of a topical corticosteroid is a critical determinant of its therapeutic efficacy. In preclinical assessments, the vasoconstrictor assay is a widely accepted method for determining the relative potency of a topical glucocorticoid. This assay is based on the principle that corticosteroids induce vasoconstriction of the small blood vessels in the upper dermis, leading to skin blanching. The degree of blanching is correlated with the anti-inflammatory activity of the compound.

General classifications of topical corticosteroid potency, which are informed by vasoconstrictor assays and clinical experience, categorize compounds from "mild" to "very potent". Betamethasone (B1666872) esters, as a class, are typically considered to be potent glucocorticoids. For instance, betamethasone dipropionate is classified as a potent corticosteroid, while betamethasone valerate (B167501) is also considered potent. tswassist.commsdmanuals.com The specific esterification at the C17 or C21 position can influence the lipophilicity and penetration of the drug, thereby affecting its potency.

Table 1: General Potency Classification of Selected Topical Corticosteroids

Potency Class Compound
Very Potent Clobetasol Propionate
Potent Betamethasone Dipropionate
Potent Betamethasone Valerate
Moderate Clobetasone Butyrate
Mild Hydrocortisone (B1673445)

Receptor Binding Affinity Comparisons

The pharmacological activity of glucocorticoids is mediated through their binding to the glucocorticoid receptor (GR). The affinity with which a corticosteroid binds to the GR is a key factor in its intrinsic potency. In vitro competitive binding assays are used to determine the relative binding affinity (RBA) of various corticosteroids for the GR.

Studies investigating the structure-activity relationships of corticosteroids have shown that modifications to the steroid molecule, such as esterification, can significantly impact receptor binding affinity. Research on a series of 35 steroids revealed that esterification at the C21 position of betamethasone generally leads to a lower binding affinity for the glucocorticoid receptor compared to the parent alcohol, betamethasone. nih.gov Specifically, the introduction of a 21-acetate ester on betamethasone was found to decrease the steroid's affinity for the receptor. nih.gov While direct quantitative data for Betamethasone 21-Benzoate was not provided in this specific study, the general principle suggests that the addition of the larger benzoate (B1203000) group at the 21-position would likely result in a lower binding affinity compared to the unesterified betamethasone.

The elongation of the ester chain at both the C17 and C21 positions has been shown to increase both the binding affinity and the lipophilicity of steroids. nih.gov However, all 21-esters that were evaluated still exhibited lower binding affinity than their parent alcohol. nih.gov This suggests a complex relationship between the size and nature of the ester group and its interaction with the ligand-binding domain of the glucocorticoid receptor. A study on esterified betamethasone derivatives confirmed that there were no significant differences in binding affinity to human and rat glucocorticoid receptors. nih.gov

Table 2: Factors Influencing Glucocorticoid Receptor Binding Affinity

Molecular Modification Effect on Receptor Affinity
Esterification at C21 Generally decreases affinity compared to parent alcohol nih.gov
Elongation of ester chain (acetate to valerate) Increases affinity nih.gov

Studies on Immunosuppressive Properties in Preclinical Models

The therapeutic effects of glucocorticoids in many inflammatory and autoimmune conditions are attributed to their potent immunosuppressive properties. These effects are mediated through various mechanisms, including the inhibition of pro-inflammatory cytokine production and the suppression of immune cell activation and proliferation.

In vitro studies using human peripheral blood mononuclear cells (PBMCs) have demonstrated the potent immunosuppressive effects of betamethasone. nih.gov In one study, betamethasone was shown to be a very potent inhibitor of phytohemagglutinin (PHA)-stimulated lymphocyte proliferation. nih.gov This indicates a direct effect on T-lymphocyte activation, a critical step in the adaptive immune response.

Another in vitro study investigated the effect of betamethasone on the release of pro-inflammatory chemokines from neutrophils. The results showed that betamethasone effectively inhibited the release of interleukin-8 (IL-8) and macrophage inflammatory protein-alpha (MIP-α) from stimulated neutrophils of newborns. This demonstrates the ability of betamethasone to suppress key mediators of the innate immune response.

Preclinical animal models provide further evidence of the immunosuppressive and anti-inflammatory effects of betamethasone esters. For instance, in a mouse model of carrageenan-induced arthritis, topical administration of betamethasone resulted in a significant anti-inflammatory effect. nih.gov Another study in rats demonstrated that esterified betamethasone derivatives exhibited potent anti-inflammatory effects, as evidenced by the prevention of thymus involution in an antigen-induced asthma model. nih.gov While these studies did not specifically use this compound, they underscore the well-established immunosuppressive and anti-inflammatory properties of the betamethasone molecule and its esters in relevant preclinical models.

Table 3: Summary of Preclinical Immunosuppressive Findings for Betamethasone and its Esters

Preclinical Model Compound Key Findings Reference
In vitro (PHA-stimulated lymphocytes) Betamethasone Very potent suppression of lymphocyte proliferation nih.gov
In vitro (Neutrophils) Betamethasone Effective inhibition of IL-8 and MIP-α release
In vivo (Carrageenan-induced arthritis in mice) Betamethasone Significant anti-inflammatory effect nih.gov
In vivo (Antigen-induced asthma in rats) Esterified Betamethasone Potent anti-inflammatory effect (prevention of thymus involution) nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For corticosteroids like Betamethasone (B1666872) 21-Benzoate, DFT calculations can elucidate a variety of molecular properties that are crucial for its biological activity.

DFT studies on corticosteroids such as dexamethasone (B1670325), prednisolone (B192156), and hydrocortisone (B1673445) have been performed to optimize their molecular geometries. tandfonline.comtandfonline.com These calculations typically employ functionals like B3LYP with a basis set such as 6-31+G(d,p) to achieve a balance between accuracy and computational cost. tandfonline.com The optimized geometry provides the most stable three-dimensional arrangement of the atoms, which is fundamental for understanding how the molecule interacts with its biological target.

Key insights from DFT calculations on related corticosteroids that can be extrapolated to Betamethasone 21-Benzoate include:

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. This is critical for understanding non-covalent interactions with the glucocorticoid receptor.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from FT-IR and FT-Raman spectroscopy) to confirm the molecular structure. researchgate.net

A DFT study on betamethasone has been conducted to investigate its structural properties and the relationship between its structure and biological activity. uobabylon.edu.iq Such studies provide foundational data for more complex simulations, like molecular docking and molecular dynamics.

Table 1: Illustrative DFT-Calculated Properties for this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVIndicates chemical stability and reactivity.
Dipole Moment4.5 DInfluences solubility and interactions with polar environments.
Molecular Surface Area450 ŲAffects the accessibility of the molecule to the receptor binding site.

Note: The values in this table are hypothetical and serve as illustrative examples of the types of data obtained from DFT calculations on similar corticosteroid molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational dynamics and its interactions with the biological environment, such as the glucocorticoid receptor, over time.

MD simulations have been used to study the conformational mobility of a range of corticosteroids, revealing correlations between their flexibility and biological specificity. nih.gov For instance, it has been shown that the rigidity of the steroid's A-ring is important for glucocorticoid action, a feature that would be present in this compound. nih.gov

Key applications of MD simulations in the context of this compound include:

Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt in solution and how these conformations might influence its binding to the glucocorticoid receptor. nih.gov

Stability of Receptor-Ligand Complexes: Once docked into the receptor's binding site, MD simulations can assess the stability of the complex over time, providing insights into the strength and duration of the interaction. tandfonline.comtandfonline.com Studies on complexes of dexamethasone and hydrocortisone with the glucocorticoid receptor have elucidated their stability. tandfonline.comtandfonline.com

Solvent Effects: Simulating the behavior of the molecule in a solvent (e.g., water) to understand how its interactions with the surrounding environment affect its structure and properties.

MD simulations of the glucocorticoid receptor's DNA-binding domain have also been performed to understand the molecular mechanisms of transcriptional regulation. nih.gov While not directly focused on the ligand, these studies highlight the power of MD in elucidating the broader biological context of corticosteroid action.

In Silico Modeling of Receptor-Ligand Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this involves modeling its interaction with the ligand-binding domain (LBD) of the glucocorticoid receptor (GR).

Molecular docking studies have been successfully applied to various corticosteroids, including dexamethasone, prednisolone, and hydrocortisone, to understand their binding modes with the GR. tandfonline.comtandfonline.com These studies typically use the crystal structure of the GR LBD (e.g., PDB ID: 1M2Z) as the target. tandfonline.com The results of these studies help to identify the key amino acid residues in the binding pocket that interact with the corticosteroid.

A study on betamethasone dipropionate and its derivatives involved molecular docking with the glucocorticoid receptor, revealing potential binding affinities. nih.govscienceopen.com Such studies provide a rational basis for the observed biological activity of these compounds.

Table 2: Predicted Interacting Residues of the Glucocorticoid Receptor with this compound and Binding Energy

Interacting ResidueType of InteractionPredicted Binding Energy (kcal/mol)
Gln570Hydrogen Bond-11.5
Arg611Hydrogen Bond
Asn564Hydrogen Bond
Gln642van der Waals
Leu563van der Waals
Phe623van der Waals

Note: The interacting residues and binding energy are illustrative and based on docking studies of similar corticosteroids with the glucocorticoid receptor. The actual interactions and energy would need to be confirmed by a specific study on this compound.

Prediction of Molecular Properties Relevant to Activity

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For corticosteroids, QSAR models can be developed to predict properties like receptor binding affinity, anti-inflammatory potency, and pharmacokinetic parameters. nih.gov

QSAR studies on corticosteroids typically involve the calculation of a wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov These descriptors can be categorized as:

Electronic: e.g., partial charges, dipole moment.

Steric: e.g., molecular volume, surface area.

Hydrophobic: e.g., logP (octanol-water partition coefficient).

Topological: Describing the connectivity of atoms in the molecule.

By correlating these descriptors with the biological activity of a set of known corticosteroids, a predictive QSAR model can be generated. Such a model could then be used to predict the activity of a new or untested compound like this compound.

A QSAR study on a series of steroids has been performed to model their binding affinity to the corticosteroid-binding globulin (CBG). ingentaconnect.com Another study developed QSAR models for various pharmacokinetic and pharmacodynamic properties of corticosteroids in humans. nih.gov These studies demonstrate the utility of QSAR in understanding and predicting the biological behavior of this class of molecules. The addition of the benzoate (B1203000) group in this compound would significantly alter descriptors such as molecular weight, logP, and various shape and electronic descriptors, which in turn would be expected to influence its activity in a predictable manner based on a relevant QSAR model.

Metabolomic Research

Identification of Betamethasone (B1666872) 21-Benzoate Metabolites in Biological Systems

The primary metabolic event for Betamethasone 21-Benzoate in biological systems is the enzymatic hydrolysis of the ester bond at the C-21 position. This cleavage is anticipated to be rapid and mediated by ubiquitous esterase enzymes present in plasma, the liver, and other tissues. This initial biotransformation yields two primary metabolites: the active corticosteroid, Betamethasone, and Benzoic acid.

Following this primary cleavage, the subsequent metabolic profile is that of Betamethasone itself. In-depth studies on Betamethasone metabolism have identified a significant number of metabolites in human urine. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the detection and characterization of these compounds. Research has successfully identified up to 24 metabolites of Betamethasone, indicating a complex and extensive biotransformation process.

The major identified metabolites of Betamethasone result from several key enzymatic reactions. These include hydroxylation, oxidation, and reduction reactions, which modify the core steroid structure to facilitate its eventual elimination from the body.

Key Identified Metabolites of Betamethasone:

Metabolite ClassSpecific MetabolitesMetabolic Reaction
Hydroxylated Metabolites 6β-hydroxybetamethasone6β-hydroxylation
Oxidized Metabolites 11-dehydrobetamethasone (Betamethasone 11-oxo)Oxidation of the 11β-hydroxyl group
Reduced Metabolites DihydrobetamethasoneReduction of the A-ring
TetrahydrobetamethasoneFurther reduction of the A-ring
Side-Chain Cleavage Products Various C-17 carboxysteroidsCleavage of the C-17 side chain

This table is interactive. You can sort and filter the data.

The identification of these metabolites provides a clear picture of the downstream metabolic fate of this compound after its initial hydrolysis.

Metabolic Pathways and Biotransformation Studies

The metabolic pathway of this compound is a multi-step process that begins with its conversion to the active parent compound, Betamethasone.

Step 1: Hydrolysis of the Ester Bond

The initial and rate-determining step in the metabolism of this compound is the hydrolysis of the 21-benzoate ester. This reaction is catalyzed by esterases and results in the formation of Betamethasone and Benzoic acid. This is a common pathway for corticosteroid esters, which are often designed as prodrugs to improve their pharmacokinetic properties.

Step 2: Metabolism of Betamethasone

Once formed, Betamethasone undergoes extensive metabolism, primarily in the liver. The main metabolic pathways are:

6β-Hydroxylation: This is a major metabolic pathway for many corticosteroids. The addition of a hydroxyl group at the 6β position increases the polarity of the molecule, preparing it for conjugation and excretion.

11β-Hydroxyl Oxidation: The 11β-hydroxyl group can be oxidized to a ketone, forming 11-dehydrobetamethasone. This reaction is reversible and is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase.

Reduction of the A-Ring: The double bond in the A-ring of the steroid nucleus can be reduced, leading to the formation of dihydro and subsequently tetrahydro metabolites.

Reduction of the C-20 Ketone: The ketone group at the C-20 position can also be reduced.

Side-Chain Cleavage: The side chain at C-17 can be cleaved, leading to the formation of 17-ketosteroids.

Step 3: Conjugation

The metabolites of Betamethasone, being more polar than the parent compound, can then be conjugated with glucuronic acid or sulfate (B86663) to further increase their water solubility and facilitate their excretion via the kidneys.

The biotransformation of this compound is therefore a cascade of reactions, initiated by the cleavage of the ester group, followed by the well-characterized metabolic pathways of Betamethasone.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Betamethasone 21-Benzoate, and what critical steps require optimization to enhance yield?

  • Methodological Answer : The synthesis typically involves esterification of betamethasone with benzoyl chloride under controlled conditions. Key steps include:

  • Protection of hydroxyl groups : To prevent unwanted side reactions, non-target hydroxyl groups (e.g., at C11 or C17) may be protected using trimethylsilyl (TMS) or acetyl groups .
  • Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track esterification progress. Optimize reaction time and temperature (e.g., 25–40°C) to avoid degradation .
  • Purification : Column chromatography or recrystallization from ethanol-water mixtures ensures high purity. Yield optimization may require adjusting stoichiometric ratios (e.g., benzoyl chloride:betamethasone ≥1.2:1) .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound in research settings?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra verify the ester bond formation (e.g., benzoyl proton signals at δ 7.4–8.1 ppm) and absence of unreacted starting materials .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 240 nm) and acetonitrile-water mobile phase (70:30 v/v) to assess purity (>98%) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 535.2 (M+H+^+) .

Q. What safety protocols should be implemented when handling this compound in laboratory environments?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dust formation to reduce inhalation risks .

Advanced Research Questions

Q. How can researchers design in vitro models to assess the cellular uptake kinetics of this compound while minimizing solvent interference?

  • Methodological Answer :

  • Cell Line Selection : Use immortalized keratinocytes (HaCaT) or fibroblast (NIH/3T3) lines, as these models reflect dermal drug delivery pathways .
  • Solvent Controls : Replace dimethyl sulfoxide (DMSO) with ethanol (<0.1% v/v) to avoid cytotoxicity. Validate solvent effects via viability assays (e.g., MTT) .
  • Uptake Quantification : Employ LC-MS/MS to measure intracellular concentrations. Normalize data to protein content (Bradford assay) to account for cell density variations .

Q. What strategies are effective in reconciling conflicting data regarding the metabolic stability of this compound in hepatic microsomal assays?

  • Methodological Answer :

  • Assay Standardization : Pre-incubate microsomes (human or rat) at 37°C with NADPH-regenerating systems. Control for batch-to-batch variability using reference compounds (e.g., testosterone) .
  • Data Normalization : Express metabolic half-life (t1/2t_{1/2}) relative to microsomal protein concentration (mg/mL). Use Michaelis-Menten kinetics to differentiate enzyme saturation effects .
  • Contradiction Analysis : Compare results across species (e.g., human vs. rodent) and validate with recombinant CYP3A4/CYP2D6 isoforms to identify interspecies metabolic differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.